3-[(4-Nitrobenzyl)oxy]benzaldehyde
CAS No.: 247089-42-5
Cat. No.: VC21330344
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 247089-42-5 |
|---|---|
| Molecular Formula | C14H11NO4 |
| Molecular Weight | 257.24 g/mol |
| IUPAC Name | 3-[(4-nitrophenyl)methoxy]benzaldehyde |
| Standard InChI | InChI=1S/C14H11NO4/c16-9-12-2-1-3-14(8-12)19-10-11-4-6-13(7-5-11)15(17)18/h1-9H,10H2 |
| Standard InChI Key | GMZGJTDCLVLLQA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C=O |
| Canonical SMILES | C1=CC(=CC(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C=O |
Introduction
Chemical Structure and Properties
3-[(4-Nitrobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C₁₄H₁₁NO₄. Its structure consists of a benzaldehyde core with a 4-nitrobenzyl group attached via an oxygen atom at the meta position of the benzaldehyde ring. This specific positioning of functional groups contributes to its chemical reactivity and potential applications in organic synthesis.
The compound's IUPAC name is 3-[(4-nitrophenyl)methoxy]benzaldehyde, which precisely describes its structural arrangement. The chemical features a benzaldehyde group at one end and a nitro group at the para position of the second benzene ring, connected through a methoxy bridge.
Chemical Identifiers and Physical Properties
The following table presents the key identifiers and physical properties of 3-[(4-Nitrobenzyl)oxy]benzaldehyde:
| Property | Value |
|---|---|
| CAS Number | 247089-42-5 |
| Molecular Formula | C₁₄H₁₁NO₄ |
| Molecular Weight | 257.24 g/mol |
| IUPAC Name | 3-[(4-nitrophenyl)methoxy]benzaldehyde |
| Standard InChI | InChI=1S/C14H11NO4/c16-9-12-2-1-3-14(8-12)19-10-11-4-6-13(7-5-11)15(17)18/h1-9H,10H2 |
| Standard InChIKey | GMZGJTDCLVLLQA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OCC2=CC=C(C=C2)N+[O-])C=O |
| PubChem Compound ID | 309175 |
Applications in Scientific Research
3-[(4-Nitrobenzyl)oxy]benzaldehyde has applications in various scientific research fields, including chemistry and biology. Its unique structural features make it valuable for specific research applications.
Building Block in Organic Synthesis
One of the primary applications of 3-[(4-Nitrobenzyl)oxy]benzaldehyde is as a building block for the synthesis of more complex molecules. The aldehyde functional group provides a reactive site for various condensation reactions, making this compound valuable in constructing larger molecular architectures.
Potential synthetic applications include:
-
Aldol condensations
-
Schiff base formations
-
Reductive amination reactions
-
Wittig reactions
-
Grignard reactions
These reactions can lead to the formation of compounds with potential applications in materials science, medicinal chemistry, and other research areas.
Reagent in Organic Transformations
As a reagent in organic synthesis, 3-[(4-Nitrobenzyl)oxy]benzaldehyde can participate in various transformations. The nitro group can undergo reduction to form an amine, which further expands the chemical diversity accessible from this starting material. Additionally, the benzyl ether linkage can be cleaved under specific conditions, making this compound useful in protection-deprotection strategies in multi-step syntheses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume